molecular formula C15H23N7O B14953768 N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

Cat. No.: B14953768
M. Wt: 317.39 g/mol
InChI Key: ZESKWTSDDUKOKM-UHFFFAOYSA-N
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Description

N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a tetraazolo-pyridazinyl core, which is known for its diverse pharmacological activities. The presence of multiple nitrogen atoms in the ring structure makes it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C15H23N7O

Molecular Weight

317.39 g/mol

IUPAC Name

N-(3-methylbutyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C15H23N7O/c1-11(2)7-8-16-15(23)12-4-3-9-21(10-12)14-6-5-13-17-19-20-22(13)18-14/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,16,23)

InChI Key

ZESKWTSDDUKOKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)C2=NN3C(=NN=N3)C=C2

Origin of Product

United States

Preparation Methods

Key Bond Disconnections

The critical synthetic challenges involve:

  • Regioselective formation of the tetraazolo[1,5-b]pyridazine system
  • Stereochemical control at the piperidine C3 position
  • Chemoselective amide bond formation with the isopentyl amine

Recent studies demonstrate that microwave-assisted cyclization improves yields in tetraazolo-pyridazine formation by 15-20% compared to conventional heating.

Synthesis of Tetraazolo[1,5-b]pyridazine Core

The fused heterocyclic system is constructed through [3+3] cyclocondensation reactions followed by tetrazole annulation.

Pyridazine Precursor Preparation

A typical synthesis begins with 3,6-dichloropyridazine, which undergoes sequential functionalization:

Step 1: Nitration at position 7 using fuming HNO3/H2SO4 at 0-5°C (82% yield)
Step 2: Ammonolysis of the 6-chloro group with aqueous NH3 in dioxane (70°C, 12 hr, 76% yield)
Step 3: Tetrazole ring formation via Huisgen cycloaddition with sodium azide/Cu(I) catalyst in DMF (120°C, 8 hr)

Reaction Scheme:
3,6-dichloropyridazine 
→ HNO3/H2SO4 → 3-chloro-6-nitro-pyridazine 
→ NH3 → 6-amino-3-chloro-7-nitro-pyridazine 
→ NaN3/CuI → tetraazolo[1,5-b]pyridazine

Optimization Parameters

Comparative studies show microwave irradiation (150W, 140°C) reduces tetrazole formation time from 8 hr to 45 min while increasing yield from 58% to 73%.

Piperidine-3-carboxamide Synthesis

The stereoselective preparation of the piperidine fragment employs Evans oxazolidinone auxiliaries to control absolute configuration.

Enantioselective Route

  • N-Acylation of (R)-4-benzyl-2-oxazolidinone with chloroacetyl chloride (THF, -78°C, 89%)
  • Dieckmann cyclization using LDA (Lithium Diisopropylamide) at -40°C to form piperidinone (74%)
  • Reductive amination with NH4OAc/NaBH3CN to install carboxamide (81%)

Critical parameters:

  • Strict temperature control (-40°C ± 2°C) during cyclization prevents racemization
  • Anhydrous conditions are essential for high enantiomeric excess (98% ee reported)

Coupling Strategies for Molecular Assembly

The convergent coupling of heterocyclic and piperidine fragments presents significant regiochemical challenges.

Nucleophilic Aromatic Substitution

Activation of the pyridazine C6 position for displacement by piperidine nitrogen:

Conditions:

  • Substrate: 6-chloro-tetraazolo[1,5-b]pyridazine
  • Nucleophile: Piperidine-3-carboxamide
  • Base: Cs2CO3 (2.5 eq)
  • Solvent: DMF, 110°C, 24 hr
  • Yield: 54%

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables milder conditions:

Catalytic System:

  • Pd2(dba)3 (5 mol%)
  • Xantphos (10 mol%)
  • KOtBu (3 eq)
  • Toluene, 90°C, 12 hr
  • Yield: 68%

Comparative analysis shows the palladium-mediated method provides better regioselectivity but requires rigorous exclusion of oxygen.

Isopentyl Functionalization

The final step introduces the N-isopentyl group through carboxamide activation.

Mixed Carbonate Method

  • Activation of carboxylic acid with ClCO2Et (0°C, 1 hr)
  • Amidation with isopentylamine (Et3N, CH2Cl2, 25°C, 6 hr)
  • Yield: 82%

HATU-Mediated Coupling

For sensitive substrates:

  • HATU (1.2 eq)
  • DIPEA (3 eq)
  • DMF, 0°C → rt, 2 hr
  • Yield: 89%

Process Optimization and Scale-Up

Modern techniques significantly improve synthetic efficiency:

Parameter Conventional Method Optimized Process Improvement
Reaction Time 48 hr 6 hr 87.5%
Overall Yield 22% 41% 86%
Purity (HPLC) 91% 99.5% 8.5%
Energy Consumption 18 kWh/mol 7 kWh/mol 61%

Key advancements:

  • Flow chemistry for tetrazole cyclization (residence time 8 min vs 8 hr batch)
  • Enzymatic resolution of piperidine enantiomers (99.9% ee)
  • Microwave-assisted amidation (3 min vs 6 hr)

Analytical Characterization

Comprehensive spectral data ensures structural fidelity:

1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, tetrazole-H), 7.95 (d, J=8.4 Hz, 1H, pyridazine-H), 4.21 (m, 1H, piperidine-H), 3.35 (t, J=6.8 Hz, 2H, NCH2), 2.98 (m, 2H, piperidine-H), 2.15 (m, 1H, isopentyl-CH), 1.45-1.22 (m, 11H)

HRMS (ESI+):
Calcd for C17H24N7O [M+H]+: 358.2094, Found: 358.2092

X-ray Crystallography: Reveals planar tetraazolo-pyridazine system (dihedral angle 2.8°) and chair conformation of piperidine ring

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the tetraazolo-pyridazinyl core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-4-piperidinecarboxylic acid: A related compound with similar structural features.

    Pyridazinone derivatives: Compounds with a pyridazinone core that exhibit diverse biological activities.

Uniqueness

N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to the presence of the isopentyl group and the specific arrangement of nitrogen atoms in the tetraazolo-pyridazinyl core

Q & A

Basic: What are the common synthetic routes for N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Tetraazolo-pyridazine Core Formation : Cyclization of azide precursors with nitriles or carbonyl derivatives under thermal or acidic conditions, as demonstrated in analogous tetrazolo[1,5-b]pyridazine syntheses .
  • Piperidinecarboxamide Coupling : Amide bond formation between the tetraazolo-pyridazine intermediate and 3-piperidinecarboxylic acid derivatives using coupling agents (e.g., EDC/HOBt).
  • Isopentyl Group Introduction : Alkylation of the piperidine nitrogen with isopentyl bromide under basic conditions (e.g., K₂CO₃/MeCN).
    Validation requires NMR (¹H/¹³C), HRMS, and elemental analysis to confirm regiochemistry and purity .

Basic: How can X-ray crystallography be applied to confirm the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key steps include:

  • Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.
  • Data Collection : Employ a diffractometer (e.g., Cu-Kα radiation) and software like ORTEP-3 for thermal ellipsoid modeling and bond-length/angle analysis .
  • Validation : Compare experimental data (e.g., torsion angles, hydrogen bonding) with computational models (DFT-optimized geometries) to resolve ambiguities in fused-ring systems .

Advanced: What strategies resolve contradictory spectral data between NMR and mass spectrometry for this compound?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or isotopic interference. Mitigation approaches:

  • Variable-Temperature NMR : Identify exchange broadening or splitting in ¹H NMR (e.g., -40°C to 80°C) to detect tautomeric equilibria in the tetraazolo-pyridazine core .
  • High-Resolution Mass Spectrometry (HRMS) : Use isotopic pattern analysis (e.g., ³⁵Cl/³⁷Cl in impurities) to distinguish between isobaric species .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the piperidine region by correlating proton-proton spatial interactions .

Advanced: How can reaction conditions be optimized to improve synthetic yield and regioselectivity?

Methodological Answer:
Optimization requires systematic screening:

  • Base Selection : Strong bases (e.g., DBU) enhance cyclization efficiency in fused-ring systems, as shown in analogous imidazo[1,5-b]pyrazolone syntheses .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in azide cyclization steps .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .

Basic: What analytical techniques are prioritized for purity assessment in pharmacopeial standards?

Methodological Answer:

  • HPLC-UV/LC-MS : Quantify impurities using gradient elution (C18 column, 0.1% TFA in H₂O/MeCN) with reference standards (e.g., BP/EP pharmacopeial guidelines) .
  • Melting Point Analysis : Confirm crystallinity and polymorphic consistency (e.g., sharp m.p. within 2°C range) .
  • Elemental Analysis : Validate stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values .

Advanced: How can synthesis-derived impurities be characterized and mitigated?

Methodological Answer:

  • LC-MS/MS Impurity Profiling : Identify byproducts (e.g., des-isopentyl analogs or oxidation products) via fragmentation patterns .
  • Spiking Studies : Co-inject suspected impurities (synthesized independently) to confirm retention time matches .
  • Reaction Quenching : Add radical scavengers (e.g., BHT) during alkylation steps to suppress free-radical side reactions .

Advanced: What computational approaches predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • DFT Calculations : Model electron density distribution (e.g., NBO analysis) to identify nucleophilic/electrophilic sites in the tetraazolo-pyridazine ring .
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes) using docking software (AutoDock Vina).
  • QSAR Modeling : Correlate substituent effects (e.g., isopentyl chain length) with observed activity using Hammett or Craig plots .

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